molecular formula C16H16FNO B102627 2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol CAS No. 19064-57-4

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol

Cat. No. B102627
CAS RN: 19064-57-4
M. Wt: 257.3 g/mol
InChI Key: MNTNYBDTGMBVFB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylidene compounds , which are formally derivatives of benzylidene, although few are prepared from the carbene. It also seems to contain a fluorobenzene component , which is a type of aromatic compound where one hydrogen atom on the benzene ring is replaced by a fluorine atom.


Molecular Structure Analysis

The compound likely contains a C-F bond, which is formed by fluorinase in enzymatic synthesis . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .


Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This could potentially apply to “2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol”, but specific physical and chemical properties of this compound are not available in the sources I found.

Safety And Hazards

The safety data sheets for 4-Fluoroaniline and 4-Fluorobenzoic acid provide some information on the safety and hazards of these related compounds. They are considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

2-[(4-fluorophenyl)methylideneamino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-8-6-14(7-9-15)11-18-16(12-19)10-13-4-2-1-3-5-13/h1-9,11,16,19H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTNYBDTGMBVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((p-Fluorobenzylidene)amino)-3-phenyl-1-propanol

CAS RN

19064-57-4
Record name 1-Propanol, 2-((p-fluorobenzylidene)amino)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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